molecular formula C8H4ClF3N2 B1513252 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 932406-36-5

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1513252
CAS No.: 932406-36-5
M. Wt: 220.58 g/mol
InChI Key: BZGSFGFNHIPAIZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5) is a high-value chemical scaffold with significant applications in medicinal chemistry and drug discovery. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in the design of biologically active molecules, substituted with chloro and trifluoromethyl groups that serve as versatile handles for further synthetic elaboration. Extensive scientific literature highlights the key role of this compound and its derivatives in pharmaceutical research. It serves as a critical synthetic intermediate for the development of potent and selective inhibitors. Notably, the pyrrolo[2,3-b]pyridine scaffold has been identified as a productive replacement in the synthesis of novel Phosphodiesterase 4B (PDE4B) inhibitors, which are promising therapeutic targets for inflammatory diseases and central nervous system (CNS) disorders . Furthermore, derivatives based on this core structure have been developed into potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, representing an attractive strategy for targeted cancer therapy . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space in the development of targeted therapies. Key Specifications: • CAS Number: 932406-36-5 • Molecular Formula: C₈H₄ClF₃N₂ • Molecular Weight: 220.58 g/mol • Purity: ≥95% • Storage: Store under an inert atmosphere at 2-8°C

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGSFGFNHIPAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856859
Record name 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932406-36-5
Record name 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 932406-36-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's molecular formula is C8_8H4_4ClF3_3N2_2, and it has a molar mass of 220.58 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8_8H4_4ClF3_3N2_2
Molar Mass220.58 g/mol
CAS Number932406-36-5
PubChem CID71721001

Biological Activity Overview

This compound has been studied for its potential as a therapeutic agent in various diseases. Key areas of research include:

1. Inhibition of DYRK1A:
Recent studies have highlighted the compound's role as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting its potential for neuroprotective applications .

2. Antioxidant and Anti-inflammatory Properties:
The compound has shown significant antioxidant and anti-inflammatory effects in cellular models. For instance, it was evaluated in LPS-induced pro-inflammatory response assays in BV2 microglial cells, where it exhibited robust inhibition of inflammatory markers .

3. Anticancer Activity:
Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress .

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory properties of various pyrrolopyridines, this compound was found to significantly reduce TNF-alpha levels in activated microglial cells. This suggests a mechanism that could be beneficial in treating neuroinflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in signaling pathways associated with inflammation and cell proliferation. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, contributing to its efficacy.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits promising anticancer properties. Its structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer types by targeting pathways associated with tumor growth and metastasis .

Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems and neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains has been documented, making it a potential lead compound for developing new antibiotics .

Synthesis of Functional Materials

Due to its unique chemical structure, this compound can serve as a building block for synthesizing functional materials. Its derivatives are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing properties, which can improve the performance of electronic devices .

Catalysis

The compound has potential applications in catalysis due to its ability to participate in various chemical reactions. Studies are focusing on its role as a catalyst or catalyst precursor in organic synthesis processes, particularly those involving heterocyclic compounds .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several pyrrolo[2,3-b]pyridine derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant inhibition of cancer cell lines, suggesting that structural modifications could enhance potency .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve cognitive function post-injury .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C6

The chlorine atom at position 6 undergoes substitution under mild to moderate conditions due to the electron-deficient nature of the aromatic ring. Common nucleophiles include amines, alkoxides, and thiols.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionK₂CO₃, DMF, 80°C, 12h6-Amino-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine78–85%
MethoxylationNaOMe, CuI, DMSO, 100°C, 24h6-Methoxy-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine65%

Key Observations:

  • Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃.

  • The trifluoromethyl group enhances electrophilicity at C6, facilitating substitution without requiring harsh conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C6, leveraging the chlorine atom as a leaving group.

Reaction TypeCatalysts/LigandsReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, SPhosArylboronic acid, K₂CO₃, dioxane, 90°C, 24h6-Aryl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine70–88%
Buchwald-HartwigPd(OAc)₂, XantphosAmines, t-BuONa, toluene, 110°C, 18h6-(Aminoaryl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine60–75%

Key Observations:

  • Suzuki couplings tolerate diverse arylboronic acids, enabling access to biaryl derivatives.

  • Ligand choice (e.g., SPhos, Xantphos) critically impacts reaction efficiency .

Functionalization of the Pyrrole Ring

The pyrrole moiety participates in electrophilic substitutions, though the trifluoromethyl group directs reactivity.

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, DMF, 0°C to RT, 6h5-Bromo-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine55%
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine40–50%

Key Observations:

  • Bromination occurs selectively at C5 due to the electron-withdrawing effects of the trifluoromethyl group .

  • Nitration requires careful temperature control to avoid over-nitration.

Reductive Transformations

The chlorine and trifluoromethyl groups remain inert under standard reduction conditions, enabling selective modifications.

Reaction TypeReagents/ConditionsProductYieldSource
Nitro reductionH₂, Pd/C, EtOH, RT, 12h5-Amino-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine90%
DehalogenationZn, NH₄Cl, EtOH, 70°C, 6h3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine85%

Key Observations:

  • Nitro groups (introduced via nitration) are reduced to amines without affecting other substituents .

  • Zinc-mediated dehalogenation cleanly removes the C6 chlorine.

Heterocycle Functionalization as a Building Block

The compound serves as a precursor for fused heterocycles via cyclocondensation or annulation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
CyclocondensationEthyl glycinate, PPA, 120°C, 8hPyrrolo[2,3-b]pyrido[4,3-d]pyrimidine60%
AnnulationAcetylene dicarboxylate, CuClFused tricyclic derivatives50–65%

Key Observations:

  • Cyclocondensation reactions expand the heterocyclic framework for kinase inhibitor development .

  • Annulation strategies exploit the electron-deficient core for constructing polycyclic systems .

Preparation Methods

This method allows the introduction of the trifluoromethyl group via appropriate boronic acid derivatives or subsequent functional group transformations on the coupled product.

Electrophilic Halogenation and Subsequent Functionalization

Electrophilic halogenation is used to introduce the chloro substituent at the 6-position of the pyrrolo[2,3-b]pyridine ring.

  • Intermediate: 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.
  • Reagents: Chlorinating agents under controlled conditions.
  • Additional Steps: Methylation or other N-substitutions can be performed post-halogenation to modify the heterocyclic nitrogen.
  • Purification: Column chromatography with ethyl acetate/hexanes mixtures.

This stepwise approach ensures selective halogenation and facilitates further functionalization to install the trifluoromethyl group.

Trifluoromethylation Techniques

The trifluoromethyl group at the 3-position is introduced either by:

  • Direct trifluoromethylation of the pyrrolo[2,3-b]pyridine core using trifluoromethylating reagents.
  • Coupling with trifluoromethylated aryl boronic acids in Suzuki-type reactions.
  • Use of masked trifluoromethyl groups that can be converted under controlled conditions to the trifluoromethyl moiety.

These methods are optimized to balance reactivity and safety, as trifluoromethyl reagents can be sensitive and costly.

Preparation of Stock Solutions and Formulations

For research applications, the compound is often prepared as stock solutions:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.5335 22.6675 45.335
5 mM Solution Volume (mL) 0.9067 4.5335 9.067
10 mM Solution Volume (mL) 0.4534 2.2668 4.5335

Note: Stock solutions are prepared in solvents like DMSO, with heating to 37°C and ultrasonic oscillation to increase solubility. Storage is recommended at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.

Detailed Research Findings and Yields

  • An improved synthesis reported by Bayer Schering Pharma achieved an overall yield of 8.2% for a related selective Rho-kinase inhibitor containing the this compound scaffold. The process emphasized cost-effectiveness and safety, particularly in handling trifluoromethyl groups.

  • The synthesis of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediates, crucial for further functionalization, was achieved with yields up to 98% using well-controlled halogenation and purification steps.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Yield (%) Notes
1 Halogenation (Chlorination) Chlorinating agent, 3-iodo-pyrrolo[2,3-b]pyridine Controlled temp, solvent ~98 Selective 6-position chlorination
2 Palladium-Catalyzed Cross-Coupling Pd catalyst, potassium carbonate, trifluoromethyl boronic acid 80°C, N2 atmosphere, dioxane/water Variable (up to 8.2% overall in multistep) Introduction of trifluoromethyl group
3 Methylation (Optional) NaH, methyl iodide, DMF 0-5°C to RT 73 N-substitution for derivative synthesis
4 Purification Column chromatography Ethyl acetate/hexanes - Ensures purity

Practical Notes on Preparation

  • The order of solvent addition during formulation is critical to maintain solution clarity.
  • Physical aids such as vortexing, ultrasound, or gentle heating improve solubility during stock preparation.
  • Use of ion-exchange resins in purification steps can enhance product purity.
  • Safety and cost considerations are paramount, especially when handling trifluoromethyl reagents and palladium catalysts.

Q & A

What are the key synthetic routes for 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how are yields optimized?

Basic Synthesis:
The compound is typically synthesized via multi-step protocols starting from pyrrolo[2,3-b]pyridine precursors. A common approach involves halogenation and trifluoromethylation steps. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacts with R-substituted aldehydes under acidic conditions to form intermediates, followed by regioselective chlorination using reagents like POCl₃ or PCl₃ . Yields (45–60%) depend on reaction time, temperature, and purification methods (e.g., column chromatography).

Advanced Optimization:
Regioselectivity challenges in chlorination can be addressed using directing groups or transition-metal catalysts. For instance, palladium-catalyzed C–H activation has been explored to improve positional selectivity . Microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency .

How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Basic Characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns, with the chloro and trifluoromethyl groups showing distinct deshielding effects (e.g., CF₃ at δ ~120–125 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₈H₄ClF₃N₂; MW: 228.58 g/mol) .

Advanced Techniques:

  • X-ray Crystallography: Resolves the bicyclic core and confirms the spatial orientation of substituents. The chloro group at position 6 and CF₃ at position 3 are critical for FGFR1 binding .
  • DFT Calculations: Predict electronic properties and reactive sites for further functionalization .

What biological targets are associated with this compound, and what mechanisms underpin its activity?

Primary Targets:

  • Fibroblast Growth Factor Receptors (FGFR1–4): The compound exhibits pan-FGFR inhibition (e.g., IC₅₀: 7–25 nM for FGFR1–3) by competitively binding the ATP pocket. The 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with hinge residues (e.g., E562 and D641 in FGFR1), while the CF₃ group occupies a hydrophobic pocket .

Secondary Targets:

  • Kinases (e.g., VEGFR2, PDGFR): Off-target profiling is essential due to structural similarities with other kinase inhibitors .

How do structural modifications impact its biological activity?

SAR Insights:

  • Position 6 (Chloro): Replacement with bromine or iodine reduces FGFR1 affinity by 10-fold, highlighting the importance of electronegativity and size .
  • Position 3 (CF₃): Substitution with methyl or ethoxy groups diminishes activity, emphasizing the role of hydrophobicity and steric bulk .
  • Position 1 (N-H): Methylation (e.g., 1-methyl derivatives) improves metabolic stability but may reduce solubility .

Advanced Modifications:

  • Introduction of Boronates: Enhances selectivity for FGFR2/3 via reversible covalent binding .

How can contradictory data on synthesis yields and bioactivity be resolved?

Case Example:
Yields for aldehyde coupling reactions vary (45–60%) due to competing side reactions. Kinetic studies using in-situ IR spectroscopy identified optimal stoichiometry (1:1.2 aldehyde:precursor) and temperature (70°C) to suppress byproducts . Similarly, discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using recombinant FGFR isoforms is recommended .

What advanced strategies address challenges in regioselective functionalization?

  • Directed C–H Activation: Pd(OAc)₂/ligand systems enable selective chlorination at position 6 .
  • Protecting Groups: SEM (trimethylsilylethoxymethyl) protects the pyrrole nitrogen during trifluoromethylation, preventing undesired side reactions .

How does molecular docking elucidate interaction modes with FGFR1?

Docking (e.g., Glide, AutoDock) reveals:

  • The pyrrolopyridine core forms a hydrogen bond with E562.
  • The CF₃ group interacts with hydrophobic residues (V492, L484).
  • Position 6 chloro engages in halogen-π interactions with F642 .

How does this compound compare to fluoro or bromo analogs in activity?

  • Fluoro Analogs: Exhibit reduced FGFR1 affinity (IC₅₀: ~50 nM) due to weaker hydrophobic interactions .
  • Bromo Analogs: Improved potency (IC₅₀: 5 nM) but suffer from higher molecular weight and solubility issues .

What in vitro pharmacological evaluations are critical for preclinical development?

  • Cell Proliferation Assays: 4T1 breast cancer cells treated with 10 µM compound show 80% growth inhibition via MTT assay .
  • Apoptosis/Migration: Flow cytometry (Annexin V/PI staining) and transwell assays confirm induction of apoptosis and inhibition of metastasis .

Which analytical methods ensure purity and stability in formulation studies?

  • HPLC-PDA: Purity >95% (C18 column, acetonitrile/water gradient) .
  • Stability Studies: Forced degradation (40°C/75% RH for 4 weeks) monitored via LC-MS identifies hydrolytic degradation at the CF₃ group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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